3,6-Dibromopyrazine-2,5-dicarboxylic acid
Overview
Description
3,6-Dibromopyrazine-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H2Br2N2O4 and a molecular weight of 325.9 g/mol . It is a derivative of pyrazine, characterized by the presence of two bromine atoms and two carboxylic acid groups at the 3,6 and 2,5 positions, respectively . This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
3,6-Dibromopyrazine-2,5-dicarboxylic acid can be synthesized through the bromination of 2,5-pyrazinedicarboxylic acid . The process involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
3,6-Dibromopyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid groups can be esterified to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents . The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
3,6-Dibromopyrazine-2,5-dicarboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 3,6-dibromopyrazine-2,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The bromine atoms and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved can vary widely, depending on the biological context and the specific target .
Comparison with Similar Compounds
3,6-Dibromopyrazine-2,5-dicarboxylic acid can be compared with other pyrazine derivatives, such as:
2,5-Pyrazinedicarboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,6-Dichloropyrazine-2,5-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine, which can lead to different reactivity and properties.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Contains methyl groups instead of bromine, affecting its chemical behavior and applications.
Properties
IUPAC Name |
3,6-dibromopyrazine-2,5-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRIPQYTFAYYMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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